molecular formula C14H22ClN B3078784 N-(3-Methylbenzyl)cyclohexanamine hydrochloride CAS No. 1054552-66-7

N-(3-Methylbenzyl)cyclohexanamine hydrochloride

Cat. No. B3078784
CAS RN: 1054552-66-7
M. Wt: 239.78 g/mol
InChI Key: FAHRAKVAWLWOQF-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)cyclohexanamine hydrochloride is a chemical compound with the CAS number 1054552-66-7 . It has a molecular weight of 239.79 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N.ClH/c1-12-6-5-7-13 (10-12)11-15-14-8-3-2-4-9-14;/h5-7,10,14-15H,2-4,8-9,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Analytical Profiling and Biological Matrix Determination

One study focused on the analytical profiles of psychoactive arylcyclohexylamines, which share structural similarities with "N-(3-Methylbenzyl)cyclohexanamine hydrochloride". Through gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy, researchers characterized compounds for forensic analysis and developed a method for their determination in biological matrices using liquid chromatography and ultraviolet detection. This research aids in the understanding and detection of novel psychoactive substances in forensic contexts (De Paoli et al., 2013).

Chiral Separation Techniques

Another study explored the enantiomeric composition determination using spectral data from cyclodextrin guest-host complexes. This technique, applicable to compounds including "this compound," showcases how chemometric modeling can predict the enantiomeric composition of laboratory-prepared test samples, highlighting the importance of chiral separation in pharmaceuticals (Fakayode et al., 2006).

Safety and Hazards

The safety data sheet for N-(3-Methylbenzyl)cyclohexanamine hydrochloride was not available in the retrieved data . For safe handling, usage, and disposal of the compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

N-[(3-methylphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-12-6-5-7-13(10-12)11-15-14-8-3-2-4-9-14;/h5-7,10,14-15H,2-4,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHRAKVAWLWOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2CCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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